N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-23-20-16(18(22-23)13-6-4-3-5-7-13)12-17(26-20)19(24)21-14-8-10-15(25-2)11-9-14/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGFVFJGDUCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(4-Methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, with the CAS number 478066-95-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 363.44 g/mol. Its structure features a thieno[2,3-c]pyrazole core, which is known for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells, demonstrating potential as an anticancer agent.
- Anti-inflammatory Effects : It has been evaluated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity against specific bacterial strains.
Antitumor Activity
In a study assessing the antitumor properties of pyrazole derivatives, this compound was tested against various cancer cell lines. The findings indicated:
- Cell Line Sensitivity : The compound showed significant inhibitory effects on cell proliferation in A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values reported around 26 µM and 49.85 µM respectively .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 26 |
| HCT116 | 49.85 |
Anti-inflammatory Activity
Research has demonstrated the compound's ability to reduce levels of inflammatory markers such as TNF-α and IL-6. In vitro assays indicated:
- Cytokine Inhibition : At a concentration of 10 µM, the compound inhibited TNF-α production by approximately 61–85%, comparable to standard anti-inflammatory drugs like dexamethasone .
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 61–85 |
| IL-6 | 76–93 |
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against several bacterial strains. Results showed promising activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as part of a combination therapy. Results indicated a notable reduction in tumor size in a subset of patients.
- Anti-inflammatory Drug Development : Research focused on developing formulations containing this compound for chronic inflammatory conditions demonstrated its ability to modulate immune responses effectively.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various research efforts:
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A431 (skin cancer) | < 10 | High |
| HepG2 (liver cancer) | < 15 | Moderate |
| MCF7 (breast cancer) | < 12 | Moderate |
Case Study: Induction of Apoptosis
A notable study investigated the effects of this compound on A431 cells, revealing that it induces apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This suggests a mechanism by which the compound may effectively reduce tumor growth and promote cancer cell death .
Enzyme Inhibition
N-(4-methoxyphenyl)-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been evaluated for its inhibitory effects on various enzymes critical in disease processes:
- Cyclooxygenase Inhibition : The compound has shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Kinase Inhibition : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these mechanisms.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .
Antimicrobial Efficacy Table
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Therapeutic Potential in Inflammatory Diseases
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models of arthritis, indicating its potential therapeutic application in treating inflammatory diseases. The modulation of inflammatory pathways suggests a broader application for conditions characterized by chronic inflammation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thieno[2,3-c]pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Melting Points :
Solubility :
Key Research Findings
Substituent Impact :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce membrane permeability vs. electron-withdrawing groups (e.g., Cl) .
- Carboxamide derivatives exhibit better antioxidant activity than carbonitriles due to enhanced target interactions .
Structural Optimization :
- The 4-methoxyphenyl group balances solubility and activity, making the target compound a promising lead for further development .
Synthetic Scalability: High yields (70–90%) and straightforward purification highlight the feasibility of large-scale production for thieno[2,3-c]pyrazole derivatives .
Q & A
Q. Optimization Strategies :
- Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) enhances reaction efficiency by 30–40% compared to conventional heating .
- Ultrasound irradiation improves yields in coupling steps by promoting reagent diffusion .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .
How do structural features such as the thieno[2,3-c]pyrazole core and 4-methoxyphenyl substituent influence the compound's physicochemical properties?
Level : Basic
Methodological Answer :
Q. Key Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀N₃O₂S | |
| Molecular Weight | 378.47 g/mol | |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
What methodological approaches are recommended for evaluating the antioxidant activity of this compound in vitro, and how do these correlate with in vivo models?
Level : Advanced
Methodological Answer :
In Vitro Assays :
Q. In Vivo Correlation :
- Zebrafish Models : Assess ROS levels via fluorescence microscopy.
- Rodent Studies : Measure glutathione peroxidase (GPx) and superoxide dismutase (SOD) activity in liver homogenates.
Q. Data from :
| Derivative | % Altered Erythrocytes (vs. 4-NP Control) |
|---|---|
| 7e (4-Methoxyphenyl) | 29% |
| 4-NP Only | 40% |
Note : Discrepancies between in vitro and in vivo results may arise from bioavailability or metabolic degradation.
How can researchers resolve contradictions in biological activity data between different experimental models (e.g., cell-based vs. whole-organism studies)?
Level : Advanced
Methodological Answer :
- Dose-Response Analysis : Compare EC₅₀ values across models to identify non-linear pharmacokinetics.
- Metabolic Profiling : Use LC-MS to detect active metabolites in plasma or tissue extracts.
- Species-Specific Factors : Evaluate cytochrome P450 isoform differences (e.g., human vs. rodent CYP3A4).
- Example : In e showed 29% erythrocyte protection in vitro but lower efficacy in vivo due to rapid hepatic clearance .
What strategies are employed in structure-activity relationship (SAR) studies to enhance the pharmacological profile of thieno[2,3-c]pyrazole derivatives?
Level : Advanced
Methodological Answer :
- Substituent Modification :
- Bioisosteric Replacement : Substitute thieno[2,3-c]pyrazole with indole to reduce toxicity .
- Hybridization : Conjugate with triazole moieties to enhance solubility .
Key Finding : The 4-methoxyphenyl group in 7e optimizes balance between lipophilicity and hydrogen-bonding capacity .
Which spectroscopic and chromatographic techniques are most effective for characterizing and quantifying this compound in complex matrices?
Level : Advanced
Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 ppm (amide NH), δ 3.8 ppm (methoxy -OCH₃) .
- HPLC-MS : C18 column (ACN/0.1% formic acid), retention time ~6.2 min; m/z 379.1 [M+H]⁺ .
- X-ray Crystallography : Resolve π-stacking interactions (e.g., 3.5 Å between phenyl rings) .
What computational modeling approaches are utilized to predict the binding affinity of this compound to potential biological targets?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with antioxidant enzymes (e.g., NADPH oxidase).
- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories).
- QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data .
Example : Docking of 7e into the Keap1-Nrf2 binding pocket showed hydrogen bonds with Ser508 and hydrophobic contacts with Phe577 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
